1,4-Diazepan-1-yl(4-methylphenyl)methanone
Description
1,4-Diazepan-1-yl(4-methylphenyl)methanone is a seven-membered heterocyclic compound featuring a 1,4-diazepane ring (a saturated diazepine with two nitrogen atoms) linked to a 4-methylphenyl group via a ketone bridge. The 1,4-diazepane scaffold is pharmacologically significant due to its conformational flexibility, enabling interactions with diverse biological targets such as G-protein-coupled receptors (GPCRs) and enzymes .
Properties
IUPAC Name |
1,4-diazepan-1-yl-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-3-5-12(6-4-11)13(16)15-9-2-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXZEDYKRDPAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,4-Diazepan-1-yl(4-methylphenyl)methanone typically involves the reaction of 1,4-diazepane with 4-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1,4-Diazepan-1-yl(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring or the phenyl group is substituted with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines.
Scientific Research Applications
1,4-Diazepan-1-yl(4-methylphenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1,4-Diazepan-1-yl(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects for neurological disorders .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1,4-Diazepan-1-yl(4-methylphenyl)methanone (inferred properties) with similar compounds from the evidence:
| Compound Name | Substituents (R1, R2) | Molecular Formula | Molecular Weight | logP | Key Applications/Findings | Reference |
|---|---|---|---|---|---|---|
| 1,4-Diazepan-1-yl(4-methylphenyl)methanone | R1 = 4-methylphenyl | C₁₃H₁₆N₂O | 216.28 (calc.) | ~1.2 | Hypothetical scaffold for CNS targeting | — |
| Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone | R1 = cyclobutyl | C₁₁H₂₀N₂O | 196.29 | 0.45 | Preclinical PET ligand development | |
| 4-(5-Chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ylmethanone (Suvorexant) | R1 = 5-methyl-2-triazolylphenyl, R2 = 5-chlorobenzoxazolyl | C₂₃H₂₃ClN₆O₂ | 450.92 | 3.1 | Insomnia treatment (orexin receptor antagonist) | |
| (5-Chloropyridin-3-yl)-[4-(2-chlorobenzyl)-1,4-diazepan-1-yl]methanone | R1 = 5-chloropyridinyl, R2 = 2-chlorobenzyl | C₁₈H₁₉Cl₂N₃O | 364.27 | 2.8 | Structural studies (PDB ligand) | |
| 1,4-Bis(4-chlorobenzoyl)-1,4-diazepane | R1, R2 = 4-chlorobenzoyl | C₁₉H₁₇Cl₂N₂O₂ | 388.25 | 3.5 | Synthetic intermediate | |
| 1,4-Bis(2-nitrobenzoyl)-1,4-diazepane | R1, R2 = 2-nitrobenzoyl | C₁₉H₁₇N₄O₆ | 421.36 | 1.8 | No biological data reported |
Key Observations:
Structure-Activity Relationship (SAR) Trends
- Aryl Groups: Aromatic rings (e.g., 4-methylphenyl in the target compound) enhance π-π stacking with hydrophobic receptor pockets.
- Electron-Withdrawing Substituents: Chloro or nitro groups (e.g., ) may improve metabolic stability but reduce solubility.
- Flexible Linkers: The 1,4-diazepane ring’s conformational flexibility allows optimal positioning of pharmacophores .
Biological Activity
1,4-Diazepan-1-yl(4-methylphenyl)methanone is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1,4-Diazepan-1-yl(4-methylphenyl)methanone belongs to the diazepane class of compounds, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. Its IUPAC name is 1,4-diazepan-1-yl-(4-methylphenyl)methanone, and it has the following molecular formula: .
Synthesis Methods
The synthesis of 1,4-Diazepan-1-yl(4-methylphenyl)methanone typically involves the reaction of 1,4-diazepane with 4-methylbenzoyl chloride. This reaction is conducted under controlled conditions with a base such as triethylamine to neutralize hydrochloric acid produced during the process. The product can be purified through recrystallization or column chromatography .
Antimicrobial Activity
Research indicates that 1,4-Diazepan-1-yl(4-methylphenyl)methanone exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains and fungi. In vitro tests have shown significant inhibition of microbial growth, suggesting its potential use as an antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism appears to involve interaction with specific signaling pathways that regulate cell proliferation and survival .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.11 | Induction of apoptosis |
| U-937 | 0.76 | Modulation of cell signaling |
| A549 | 0.65 | Cell cycle arrest |
The biological effects of 1,4-Diazepan-1-yl(4-methylphenyl)methanone are attributed to its ability to bind to specific receptors and enzymes within cells. This binding modulates various biochemical pathways, including those involved in neurotransmission and cell growth regulation. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological disorders .
Study on Anticancer Efficacy
In a recent study published in MDPI, researchers tested various derivatives of diazepane compounds against several cancer cell lines. The findings indicated that modifications to the phenyl ring significantly affected biological potency. Specifically, compounds with electron-donating groups showed enhanced anticancer activity compared to those with electron-withdrawing groups .
Clinical Relevance
Another study highlighted the potential application of 1,4-Diazepan-1-yl(4-methylphenyl)methanone as a therapeutic agent in treating MTAP-deleted cancers. The compound was identified as a promising candidate due to its synthetic lethality in specific cancer contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
